molecular formula C4H6F2O B2427367 4,4-Difluorobutanal CAS No. 1785532-42-4

4,4-Difluorobutanal

Cat. No.: B2427367
CAS No.: 1785532-42-4
M. Wt: 108.088
InChI Key: UXRVYMVBVIMPNM-UHFFFAOYSA-N
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Description

4,4-Difluorobutanal is an organic compound with the molecular formula C4H6F2O It is an aldehyde with two fluorine atoms attached to the fourth carbon in the butanal chain

Scientific Research Applications

4,4-Difluorobutanal has several applications in scientific research:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4-difluorobutanoic acid.

    Reduction: It can be reduced to form 4,4-difluorobutanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.

Major Products:

    Oxidation: 4,4-Difluorobutanoic acid.

    Reduction: 4,4-Difluorobutanol.

    Substitution: Products depend on the nucleophile used, such as 4-hydroxybutanal or 4-aminobutanal.

Mechanism of Action

The mechanism by which 4,4-Difluorobutanal exerts its effects involves its reactivity as an aldehyde. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4,4-Difluorobutanoic acid: An oxidized form of 4,4-Difluorobutanal.

    4,4-Difluorobutanol: A reduced form of this compound.

    4,4-Difluorobutylamine: A substituted form where the aldehyde group is replaced by an amine group.

Uniqueness: this compound is unique due to its specific placement of fluorine atoms, which significantly alters its chemical reactivity compared to non-fluorinated butanal. This makes it a valuable compound in synthetic chemistry and various applications where fluorinated compounds are desired .

Properties

IUPAC Name

4,4-difluorobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)2-1-3-7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVYMVBVIMPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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